Molecular Oxygen Enrichment: C26H40NNaO4 vs. C26H42NNaO3 as a Determinant of Hydrophilicity and Hydrogen-Bonding Capacity
Sodium 4-(((1-oxooctadecyl)amino)carbonyl)benzoate (C26H40NNaO4, MW 453.59 g/mol) contains one additional oxygen atom and two fewer hydrogen atoms compared with the amine-linked analogs sodium 4-[(octadecylamino)carbonyl]benzoate (CAS 5994-45-6; C26H42NNaO3, MW 439.61 g/mol) and sodium stearyl phthalamate (CAS 86432-23-7; C26H42NNaO3, MW 439.61 g/mol) . This difference arises from the target compound's N-acyl amide (imide-like) bridging group, which introduces a second carbonyl oxygen into the linker region between the hydrophobic stearoyl tail and the benzoate headgroup . The additional carbonyl oxygen represents a net molecular weight increase of approximately 14 g/mol (+3.2%) and provides an extra hydrogen-bond acceptor site, which is anticipated to enhance aqueous solubility, shift the hydrophilic-lipophilic balance (HLB) toward higher values, and modify micellization behavior relative to the single-carbonyl amine-linked comparators [1].
| Evidence Dimension | Elemental composition, molecular weight, and oxygen content as a hydrophilicity proxy |
|---|---|
| Target Compound Data | C26H40NNaO4; MW 453.59 g/mol; 4 oxygen atoms per molecule; contains imide-like -CO-NH-CO- bridge |
| Comparator Or Baseline | CAS 5994-45-6: C26H42NNaO3; MW 439.61 g/mol; 3 oxygen atoms; amine-linked -CO-NH- bridge. CAS 86432-23-7: C26H42NNaO3; MW 439.61 g/mol; 3 oxygen atoms; ortho-substituted amine-linked -CO-NH- bridge |
| Quantified Difference | Delta: +1 oxygen atom; +14 g/mol MW (+3.2%); +1 hydrogen-bond acceptor site; ΔH2 = -2 hydrogen atoms |
| Conditions | Calculated from elemental formulas; no experimental HLB or CMC values available for direct comparison |
Why This Matters
The extra carbonyl oxygen in the target compound provides quantifiably higher oxygen content, which may translate into measurably different emulsion stabilization behavior and water solubility—parameters that are critical for formulators selecting between para-substituted stearyl benzoate surfactants.
- [1] PubChem Compound Summary. sodium 4-(octadecanoylcarbamoyl)benzoate (CID 18415641). Two tautomeric forms identified: sodium 4-(octadecanoylcarbamoyl)benzoate and sodium N-(4-carboxybenzoyl)octadecanimidate, confirming the imidic acid tautomer and the presence of an additional exchangeable proton. View Source
